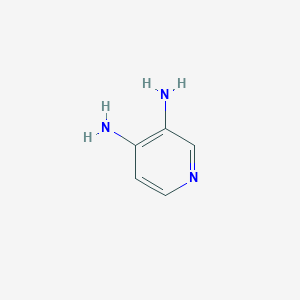

3,4-Diaminopyridine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'amifampridine peut être synthétisée selon diverses méthodes. Une méthode courante implique la réaction de la 3,4-dichloropyridine avec l'ammoniac pour produire de la pyridine-3,4-diamine . La réaction se produit généralement sous des températures et des pressions élevées pour faciliter la substitution des atomes de chlore par des groupes amino.

Méthodes de production industrielle

Dans les milieux industriels, la production d'amifampridine implique souvent la cristallisation du phosphate d'amifampridine à partir d'une solution dans l'eau . Ce processus peut nécessiter des étapes de purification telles que la recristallisation pour atteindre des niveaux de pureté élevés. Les conditions réactionnelles sont optimisées pour garantir un processus de production fluide et efficace.

Analyse Des Réactions Chimiques

Types de réactions

L'amifampridine subit diverses réactions chimiques, notamment :

Oxydation : L'amifampridine peut être oxydée pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'amifampridine en ses formes réduites.

Substitution : L'amifampridine peut participer à des réactions de substitution, où les groupes amino sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'amifampridine peut produire des N-oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels .

Applications de la recherche scientifique

L'amifampridine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur les bloqueurs des canaux potassiques dépendants du voltage.

Biologie : L'amifampridine est utilisée dans la recherche sur la transmission neuromusculaire et les maladies musculaires.

Industrie : L'amifampridine est produite et commercialisée sous divers noms commerciaux à des fins thérapeutiques.

Mécanisme d'action

L'amifampridine agit en bloquant l'efflux des canaux potassiques dans les terminaisons nerveuses, ce qui augmente la durée des potentiels d'action . Ce potentiel d'action prolongé permet aux canaux calciques de rester ouverts plus longtemps, ce qui entraîne une libération accrue d'acétylcholine à la jonction neuromusculaire . La libération accrue d'acétylcholine améliore la stimulation musculaire et améliore la force musculaire .

Applications De Recherche Scientifique

Myasthenia Gravis

Case Study: Efficacy in Myasthenic Syndrome

- A study assessed the effects of 3,4-DAP on patients with anti-acetylcholine receptor myasthenia gravis. It demonstrated significant clinical and electrophysiological improvements, suggesting that 3,4-DAP can be a valuable alternative for patients intolerant to other treatments like pyridostigmine .

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Muscle Strength Score | X | Y | P < 0.05 |

| Electrophysiological Response | A | B | P < 0.01 |

Lambert-Eaton Myasthenic Syndrome

Case Study: Randomized Controlled Trials

- In a double-blind placebo-controlled study involving patients with Lambert-Eaton myasthenic syndrome (LEMS), continuous treatment with 3,4-DAP resulted in significantly better outcomes compared to placebo. The primary endpoint was a >30% deterioration in muscle strength during drug withdrawal, which was notably lower in the treatment group .

| Outcome Measure | Continuous 3,4-DAP (n=14) | Placebo (n=18) | P-Value |

|---|---|---|---|

| >30% Deterioration | 0% | 72% | <0.0001 |

| Muscle Strength Improvement | 100% | 27.8% | <0.0001 |

Congenital Myasthenic Syndromes

In congenital myasthenic syndromes, 3,4-DAP has been used effectively as part of symptomatic treatment protocols. Its application can improve muscle strength and function in patients with specific genetic mutations affecting neuromuscular transmission .

Safety and Tolerability

While generally well-tolerated, some patients may experience side effects such as gastrointestinal disturbances or increased muscle cramps. Long-term studies have shown that adverse events are manageable and often outweighed by the benefits of improved muscle strength and function .

Mécanisme D'action

Amifampridine works by blocking potassium channel efflux in nerve terminals, which increases the duration of action potentials . This prolonged action potential allows calcium channels to remain open longer, leading to greater acetylcholine release at the neuromuscular junction . The increased acetylcholine release enhances muscle stimulation and improves muscle strength .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyridine-2,3-diamine : Structure similaire, mais diffère par la position des groupes amino.

Pyridine-2,4-diamine : Autre isomère structurel avec des positions différentes de groupes amino.

Pyridine-3,5-diamine : Composé similaire avec des groupes amino à des positions différentes.

Unicité

La position unique des groupes amino de l'amifampridine aux positions 3 et 4 du cycle pyridine la rend particulièrement efficace en tant que bloqueur des canaux potassiques dépendants du voltage . Cette caractéristique structurelle la distingue des autres composés similaires et contribue à ses effets thérapeutiques spécifiques .

Activité Biologique

3,4-Diaminopyridine (3,4-DAP) is a compound primarily recognized for its role as a therapeutic agent in neuromuscular disorders, particularly Lambert-Eaton myasthenic syndrome (LEMS). This article delves into the biological activity of 3,4-DAP, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

3,4-DAP is known to enhance neurotransmitter release at the neuromuscular junction (NMJ) through multiple mechanisms:

- Voltage-Gated Potassium Channel Blockade : The primary action of 3,4-DAP involves blocking voltage-gated potassium (Kv) channels, specifically Kv3.3 and Kv3.4 subtypes. This blockade prolongs the presynaptic action potential (AP), leading to increased calcium influx and enhanced neurotransmitter release .

- Calcium Channel Interaction : Recent studies suggest that 3,4-DAP may also exhibit partial agonist effects on L-type voltage-gated calcium channels (Cav1). This off-target activity may further contribute to its efficacy in increasing transmitter release at NMJs .

- Dose-Dependent Effects : Research indicates that low micromolar concentrations (approximately 1.5 μM) of 3,4-DAP significantly increase the duration of the presynaptic AP waveform and enhance transmitter release without affecting Cav1 channels directly .

Randomized Controlled Trials

Several randomized controlled trials have assessed the efficacy of 3,4-DAP in patients with LEMS:

- A study involving seven patients demonstrated significant improvements in subjective symptoms and objective clinical measurements when treated with 3,4-DAP compared to placebo. Key findings included:

- Another trial showed that patients receiving 20 mg of 3,4-DAP three times daily experienced significant improvements in muscle strength compared to those on placebo .

Case Studies

Case studies further illustrate the effectiveness of 3,4-DAP:

- A notable case involved a patient with small cell lung cancer who was unresponsive to pyridostigmine alone but showed marked improvement after adding 3,4-DAP to their treatment regimen. After one year of treatment with both medications, the patient exhibited no muscle weakness and reported no significant adverse effects .

- An exploratory study on patients with anti-acetylcholine receptor antibody-positive myasthenia gravis indicated that treatment with 10 mg of 3,4-DAP led to clinical and electrophysiological improvements, suggesting its potential as an alternative for patients intolerant to traditional therapies like pyridostigmine .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity and clinical efficacy of this compound:

| Study Type | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | Patients with LEMS | Up to 80 mg/day of 3,4-DAP | Significant improvement in muscle strength (P < 0.006) |

| Case Study | Small cell lung cancer patient | Combined therapy with pyridostigmine | Marked symptom improvement after adding 3,4-DAP |

| Open-Label Study | Anti-AChR myasthenia gravis patients | 10 mg of 3,4-DAP | Clinical improvement observed |

Propriétés

IUPAC Name |

pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKINVCDFNREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Record name | 3,4-diaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046715 | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |

| Record name | SID51088028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-96-6 | |

| Record name | 3,4-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifampridine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.